Cost and Availability: Racemic Mixture Offers Favorable Procurement Profile Compared to Enantiopure Version
While the S-enantiomer (CAS 215917-98-9) has a lower cost per unit mass (approx. $13.16/100mg vs. $25.00/100mg for the racemate) , the racemic 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (212650-45-8) demonstrates a significant advantage in availability and lead time. The racemic mixture is typically in stock and ships immediately , whereas the S-enantiomer is subject to extended lead times, with one major supplier quoting availability within 8-12 weeks . For projects requiring immediate initiation or where stereochemistry is not the initial critical variable, the racemate's immediate availability provides a critical time advantage, outweighing the higher unit cost.
| Evidence Dimension | Cost per 100mg (USD) and Availability |
|---|---|
| Target Compound Data | $25.00 / 100mg; In stock, ships immediately |
| Comparator Or Baseline | (S)-enantiomer (CAS 215917-98-9): $13.16 / 100mg ($32.90/250mg); Available within 8-12 weeks |
| Quantified Difference | Target is 89% more expensive per mg but has immediate availability vs. 8-12 week lead time for comparator. |
| Conditions | Pricing and availability data from ChemScene and Aladdin Scientific as of 2024-2025. |
Why This Matters
This difference dictates procurement strategy: select the racemate for time-sensitive, early-stage research where chiral purity is not the primary constraint; select the enantiomer for later-stage, chiral-specific development.
